molecular formula C11H15NO3 B13814713 (S)-2-amino-3-(3-ethoxyphenyl)propanoic acid

(S)-2-amino-3-(3-ethoxyphenyl)propanoic acid

Cat. No.: B13814713
M. Wt: 209.24 g/mol
InChI Key: SEYVYCRBBASCRX-JTQLQIEISA-N
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Description

(S)-2-amino-3-(3-ethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and an ethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(3-ethoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(3-ethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-2-amino-3-(3-ethoxyphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological processes and pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(3-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act on receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-amino-3-(4-ethoxyphenyl)propanoic acid
  • (S)-2-amino-3-(3-methoxyphenyl)propanoic acid
  • (S)-2-amino-3-(3-ethoxybenzyl)propanoic acid

Uniqueness

(S)-2-amino-3-(3-ethoxyphenyl)propanoic acid is unique due to its specific ethoxy-substituted phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2S)-2-amino-3-(3-ethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-2-15-9-5-3-4-8(6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

SEYVYCRBBASCRX-JTQLQIEISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CCOC1=CC=CC(=C1)CC(C(=O)O)N

Origin of Product

United States

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